molecular formula C8H9NO2 B1295237 Methyl 4-pyridylacetate CAS No. 29800-89-3

Methyl 4-pyridylacetate

Cat. No. B1295237
CAS RN: 29800-89-3
M. Wt: 151.16 g/mol
InChI Key: ZOKQLMMQYVXILS-UHFFFAOYSA-N
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Description

Methyl 4-pyridylacetate (MPA) is an organic molecule with the chemical formula C8H9NO2 . It is a pyridine derivative that finds application in various fields, including organic synthesis, perfume manufacturing, and agricultural chemistry.


Synthesis Analysis

The synthesis of Methyl 4-pyridylacetate involves a three-component synthesis of substituted pyridylacetic acid derivatives. The approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .


Molecular Structure Analysis

The molecular structure of Methyl 4-pyridylacetate is represented by the formula C8H9NO2 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-pyridylacetate include its molecular weight, which is 151.1626 . More detailed properties such as melting point, boiling point, and solubility are not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Synthesis

Methyl 4-Pyridinylacetate is used in chemical synthesis . It’s a versatile reagent that can be used to synthesize a variety of chemical compounds .

Precursor to Bioactive Compounds

The pyridine structure in Methyl 4-Pyridinylacetate is a functional molecular backbone widely found in natural products and bioactive molecules . This makes it a valuable precursor in the synthesis of bioactive compounds .

Synthesis of Monoterpene Pyridine Alkaloids (MTPAs)

Methyl 4-Pyridinylacetate can be used in the synthesis of Monoterpene Pyridine Alkaloids (MTPAs) . MTPAs are alkaloids derived from iridoid glycosides (IGs), and the pyridine structure in Methyl 4-Pyridinylacetate is a key fragment in a large proportion of these bioactive compounds .

Production of Cyclopenta [c]pyridine Derivatives

Methyl 4-Pyridinylacetate can be used in the synthesis of cyclopenta [c]pyridine derivatives . These derivatives have shown potentials with antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities .

Research and Development in Pharmaceutical Industry

Due to its potential bioactivity, Methyl 4-Pyridinylacetate is of interest in pharmaceutical research and development . It can be used to develop new drugs with potential therapeutic effects .

Advanced Battery Science

Methyl 4-Pyridinylacetate may also find applications in advanced battery science . While the specifics are not detailed, the compound’s unique properties could potentially enhance the performance of advanced batteries .

Safety And Hazards

When handling Methyl 4-pyridylacetate, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKQLMMQYVXILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183945
Record name Methyl 4-pyridylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-pyridylacetate

CAS RN

29800-89-3
Record name 4-Pyridineacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29800-89-3
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Record name Methyl 4-pyridylacetate
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Record name Methyl 4-pyridylacetate
Source EPA DSSTox
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Record name Methyl 4-pyridylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Methyl 4-pyridylacetate influence its rate of hydrolysis in different solvent mixtures?

A: Research suggests that the rate of alkaline hydrolysis of Methyl 4-pyridylacetate is significantly influenced by the solvent environment [, ]. Specifically, the rate is enhanced when transitioning from protic solvents like water or ethanol to dipolar aprotic solvents like dimethyl sulfoxide (DMSO). This enhancement is attributed to the solvation of the ester molecule (Methyl 4-pyridylacetate) by DMSO, highlighting the importance of non-electrolyte solvation in such reactions [].

Q2: What is the significance of the proposed E1cb mechanism for the hydrolysis of Methyl 4-pyridylacetate?

A: While traditional ester hydrolysis often follows a BAC2 mechanism, the research suggests that Methyl 4-pyridylacetate may undergo hydrolysis via an E1cb (Elimination Unimolecular conjugate base) route []. This mechanism involves the formation of a carbanion intermediate stabilized by the adjacent pyridine ring. The proposed E1cb mechanism provides a new perspective on the reactivity of Methyl 4-pyridylacetate and highlights the influence of the heterocyclic ring on its chemical behavior.

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